molecular formula C13H12BrN3 B2771198 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide CAS No. 2174002-61-8

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide

Cat. No.: B2771198
CAS No.: 2174002-61-8
M. Wt: 290.164
InChI Key: QTZAWGCNQNFPDQ-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide is a chemical compound with the molecular formula C13H12BrN3 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
  • 2-Phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-6-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.BrH/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10;/h1-9H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZAWGCNQNFPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-61-8
Record name 2-phenylimidazo[1,2-a]pyridin-6-amine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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